molecular formula C15H16N2O2 B14208145 5-Amino-2-(2,4-dimethylanilino)benzoic acid CAS No. 765288-62-8

5-Amino-2-(2,4-dimethylanilino)benzoic acid

Katalognummer: B14208145
CAS-Nummer: 765288-62-8
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: UWCUMVZWUULGQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(2,4-dimethylanilino)benzoic acid is an organic compound with the molecular formula C15H16N2O2. It is a derivative of benzoic acid, featuring an amino group and a dimethylanilino group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2,4-dimethylanilino)benzoic acid typically involves the reaction of 2,4-dimethylaniline with 5-amino-2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(2,4-dimethylanilino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(2,4-dimethylanilino)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-2-(2,4-dimethylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-(2,4-dimethylanilino)benzoic acid is unique due to its specific structural features, such as the presence of both an amino group and a dimethylanilino group.

Eigenschaften

CAS-Nummer

765288-62-8

Molekularformel

C15H16N2O2

Molekulargewicht

256.30 g/mol

IUPAC-Name

5-amino-2-(2,4-dimethylanilino)benzoic acid

InChI

InChI=1S/C15H16N2O2/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(16)8-12(14)15(18)19/h3-8,17H,16H2,1-2H3,(H,18,19)

InChI-Schlüssel

UWCUMVZWUULGQC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)N)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.